molecular formula C11H11BrO2 B2586779 2-Bromo-1-(chroman-2-YL)ethanone CAS No. 115749-41-2

2-Bromo-1-(chroman-2-YL)ethanone

Cat. No. B2586779
CAS RN: 115749-41-2
M. Wt: 255.111
InChI Key: HPTKNVTUACARLC-UHFFFAOYSA-N
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Description

“2-Bromo-1-(chroman-2-YL)ethanone” is a chemical compound. It is a derivative of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“2-Bromo-1-(chroman-2-YL)ethanone” is used as a key starting material for the synthesis of various heterocyclic compounds . It can react with different reagents to produce pyran, pyridine, thiophene, thiazole, and pyrazole derivatives .

Anticancer Activity

The synthesized compounds from “2-Bromo-1-(chroman-2-YL)ethanone” have been screened for their in vitro anticancer activity against six human cancer cell lines . Some of these compounds exhibited significant cytotoxic effects .

Cytotoxicity

Among the derivatives of “2-Bromo-1-(chroman-2-YL)ethanone”, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .

Biological Activities

Coumarins, a large group of naturally occurring compounds synthesized by numerous plant species, bacteria, and fungi, have diverse biological activities . “2-Bromo-1-(chroman-2-YL)ethanone” belongs to this family of benzopyrones and has potential as a source of new anticancer agents .

Anti-microbial Activity

Coumarins, including “2-Bromo-1-(chroman-2-YL)ethanone”, have been reported to have anti-microbial properties .

Anti-inflammatory and Analgesic Activities

Coumarins also exhibit anti-inflammatory and analgesic activities . Therefore, “2-Bromo-1-(chroman-2-YL)ethanone” may have potential applications in these areas.

Anti-oxidant Activity

“2-Bromo-1-(chroman-2-YL)ethanone” may also have anti-oxidant properties, as this is a common characteristic of coumarins .

Anti-HIV Activity

Coumarins have been reported to have anti-HIV activities . Therefore, “2-Bromo-1-(chroman-2-YL)ethanone” may also have potential applications in the treatment of HIV .

Mechanism of Action

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-chromen-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-7-9(13)11-6-5-8-3-1-2-4-10(8)14-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTKNVTUACARLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(chroman-2-YL)ethanone

CAS RN

115749-41-2
Record name 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one
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